molecular formula C16H19N5O B2471903 1-(6-(Pyrrolidin-1-yl)pyrimidin-4-yl)-3-(o-tolyl)urea CAS No. 1396673-45-2

1-(6-(Pyrrolidin-1-yl)pyrimidin-4-yl)-3-(o-tolyl)urea

Cat. No.: B2471903
CAS No.: 1396673-45-2
M. Wt: 297.362
InChI Key: KEFRQGYJMQAHDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-(Pyrrolidin-1-yl)pyrimidin-4-yl)-3-(o-tolyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidine ring substituted with a pyrrolidine group at the 6-position and a tolyl group at the 3-position of the urea moiety. Its unique structure allows it to participate in diverse chemical reactions and exhibit potential biological activities.

Preparation Methods

The synthesis of 1-(6-(Pyrrolidin-1-yl)pyrimidin-4-yl)-3-(o-tolyl)urea typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyrimidine core: Starting from a suitable pyrimidine precursor, the pyrrolidine group is introduced via nucleophilic substitution.

    Urea formation: The intermediate pyrimidine derivative is then reacted with an isocyanate derivative of o-tolyl to form the desired urea compound.

Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

1-(6-(Pyrrolidin-1-yl)pyrimidin-4-yl)-3-(o-tolyl)urea can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(6-(Pyrrolidin-1-yl)pyrimidin-4-yl)-3-(o-tolyl)urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-(Pyrrolidin-1-yl)pyrimidin-4-yl)-3-(o-tolyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-(6-(Pyrrolidin-1-yl)pyrimidin-4-yl)-3-(o-tolyl)urea can be compared with other similar compounds, such as:

    1-(6-(Morpholin-4-yl)pyrimidin-4-yl)-3-(o-tolyl)urea: This compound features a morpholine group instead of a pyrrolidine group, which may result in different chemical and biological properties.

    1-(6-(Piperidin-1-yl)pyrimidin-4-yl)-3-(o-tolyl)urea: The presence of a piperidine group can influence the compound’s reactivity and interactions.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics.

Properties

IUPAC Name

1-(2-methylphenyl)-3-(6-pyrrolidin-1-ylpyrimidin-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O/c1-12-6-2-3-7-13(12)19-16(22)20-14-10-15(18-11-17-14)21-8-4-5-9-21/h2-3,6-7,10-11H,4-5,8-9H2,1H3,(H2,17,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEFRQGYJMQAHDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC2=CC(=NC=N2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.